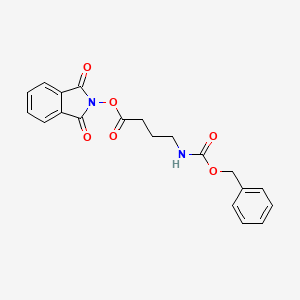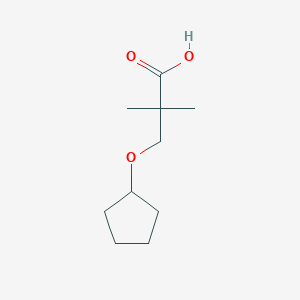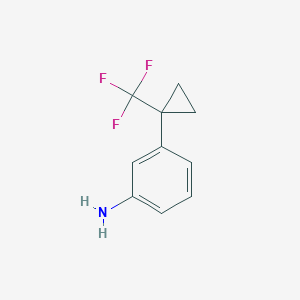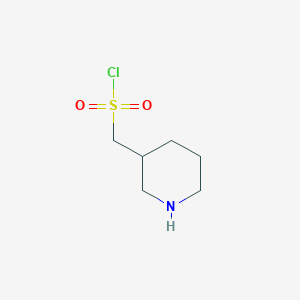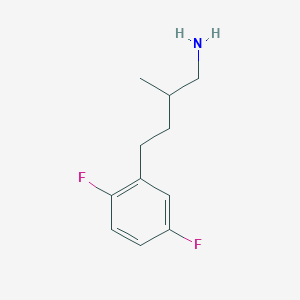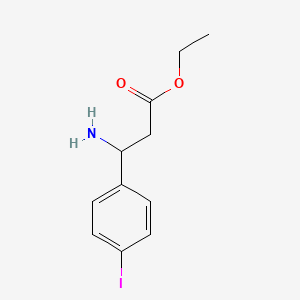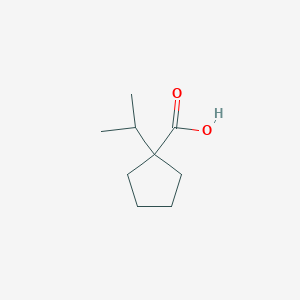
1-Isopropylcyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropylcyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring substituted with an isopropyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropylcyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of cyclopentane derivatives followed by carboxylation. For instance, cyclopentane can be alkylated with isopropyl halides under Friedel-Crafts alkylation conditions using a Lewis acid catalyst such as aluminum chloride. The resulting isopropylcyclopentane can then be oxidized to introduce the carboxylic acid group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes. These processes often utilize robust oxidizing agents like potassium permanganate or chromium trioxide to achieve the desired carboxylation. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of ketones or higher carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
1-Isopropylcyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-isopropylcyclopentane-1-carboxylic acid depends on its interactions with molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. The isopropyl group provides steric hindrance, affecting the compound’s overall conformation and interaction with biological molecules.
Comparison with Similar Compounds
Cyclopentane-1-carboxylic acid: Lacks the isopropyl group, resulting in different reactivity and applications.
1-Methylcyclopentane-1-carboxylic acid: Similar structure but with a methyl group instead of an isopropyl group, leading to different steric effects and reactivity.
Cyclohexane-1-carboxylic acid: Contains a six-membered ring, which alters its chemical properties and applications.
Uniqueness: 1-Isopropylcyclopentane-1-carboxylic acid is unique due to the presence of both the isopropyl group and the cyclopentane ring, which confer distinct steric and electronic properties. These features make it a valuable compound for specific synthetic and research applications.
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-propan-2-ylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O2/c1-7(2)9(8(10)11)5-3-4-6-9/h7H,3-6H2,1-2H3,(H,10,11) |
InChI Key |
UAFOYVYWSSKWFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13569748.png)
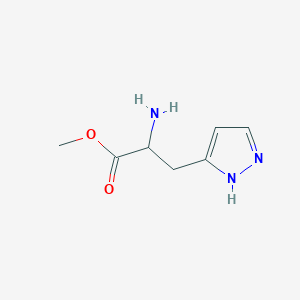
![3-[2-(Naphthalen-2-yloxy)ethyl]-1-[(pyridin-3-yl)methyl]urea](/img/structure/B13569765.png)
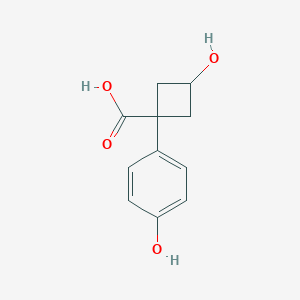


![tert-butyl3-{[1-(2-chloropyrimidin-5-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate](/img/structure/B13569806.png)

